molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9

1H-Benzo[cd]indole-2-thione

Cat. No. B109661
CAS RN: 4734-98-9
M. Wt: 185.25 g/mol
InChI Key: NJYOCLXLQBLONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .


Molecular Structure Analysis

The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods to synthesize new naphthostyryl derivatives from 2-(methylthio)benzo[cd]indol-1-inium iodide, exploring the structural aspects of these derivatives through X-ray diffraction (XRD) analysis (Dyachenko, Kashner, & Samusenko, 2014). This work contributes to the understanding of the molecular structure and potential applications of these compounds in creating more complex molecular architectures.

Photoinitiators for Polymerization

A significant application of derivatives of 1H-Benzo[cd]indole-2-thione is their use as visible-light-absorbing photoinitiators for radical polymerization. These compounds, synthesized from benz[cd]indol-2(1H)-one, have been evaluated in the polymerization of trimethylolpropane triacrylate under visible light, demonstrating their potential in initiating polymerization without the need for an extra coinitiator (Strzelczyk, Michalski, & Podsiadły, 2016). This application is crucial for developing efficient photopolymerization processes in various industrial applications.

Bioactive Aromatic Heterocyclic Macromolecules

1H-Benzo[cd]indole-2-thione derivatives have also been synthesized with a focus on enhancing biological activity. By attaching these compounds to biodegradable compounds like monosaccharides, researchers aim to improve their biological properties for potential antibacterial and antifungal applications. This approach involves synthesizing mono- and di-saccharide derivatives, highlighting the compound's versatility in creating bioactive molecules (MAHMOOD, Salman, & Abd, 2022).

Optoelectronic Applications

The application of 1H-Benzo[cd]indole-2-thione derivatives extends to optoelectronic devices, where they are used to synthesize heptamethine salts. These salts demonstrate photoresponse at deep NIR wavelengths and open-circuit voltages nearing their excitonic limit, making them suitable for use in photovoltaic and photodetector cells (Young et al., 2016). This research opens up new pathways for developing optoelectronic devices with improved performance.

properties

IUPAC Name

1H-benzo[cd]indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOCLXLQBLONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[cd]indole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.